

# Technical Whitepaper: AS2863619 and its Novel TGF-β-Independent Mechanism for Foxp3 Induction

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AS2863619 |           |
| Cat. No.:            | B605613   | Get Quote |

Audience: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The induction of Forkhead box P3 (Foxp3)+ regulatory T cells (Tregs) is a pivotal strategy for managing autoimmune diseases and allergies. Traditionally, the differentiation of induced Tregs (iTregs) is dependent on Transforming Growth Factor-β (TGF-β), a cytokine often counteracted by pro-inflammatory environments. This whitepaper details the mechanism, quantitative effects, and experimental validation of **AS2863619**, a small molecule that induces Foxp3 expression and promotes the conversion of conventional T cells (Tconv) into suppressive Tregs through a novel, TGF-β-independent pathway. **AS2863619** is a potent, orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. By inhibiting these kinases, **AS2863619** modulates downstream signaling to activate the master transcription factor Foxp3, enabling the conversion of even antigen-specific effector and memory T cells into Tregs. This document provides a comprehensive overview of its mechanism, supporting data, and detailed experimental protocols for its evaluation.

## Core Mechanism of Action: Inhibition of CDK8/19

**AS2863619** represents a significant departure from traditional Treg induction methods. Its activity is centered on the inhibition of the mediator kinases CDK8 and CDK19, which physiologically repress Foxp3 expression in activated T cells.



The induction of Foxp3 by AS2863619 is:

- TGF-β-Independent: The compound effectively induces Foxp3 even when TGF-β signaling is neutralized.
- IL-2-Dependent: The process requires the presence of Interleukin-2 (IL-2), a key cytokine for Treg survival and function.
- TCR Stimulation-Reliant: T cell receptor (TCR) signaling is a prerequisite for the compound's activity.
- Resistant to Inflammatory Cytokines: Unlike TGF-β-mediated induction, the effects of **AS2863619** are not hampered by pro-inflammatory cytokines such as IL-6 or IL-12.

## The CDK8/19-STAT5 Signaling Axis

The primary mechanism involves the modulation of the Signal Transducer and Activator of Transcription 5 (STAT5). In activated T cells, CDK8/19 phosphorylates a serine residue in the PSP (pro-ser-pro) motif of STAT5, which inactivates it and hinders Foxp3 expression.

AS2863619 inhibits CDK8/19, leading to two critical changes in STAT5:

- Suppression of Serine Phosphorylation: Inhibition of CDK8/19 prevents the inactivating serine phosphorylation on STAT5.
- Enhancement of Tyrosine Phosphorylation: This concurrently promotes the activating phosphorylation of a tyrosine residue in the C-terminal domain of STAT5.

This dual effect maintains STAT5 in a highly active state. Activated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence 0 (CNS0), and to a lesser degree the promoter and CNS2 regions. This binding initiates the transcription of Foxp3 and other essential Treg-related genes, including II2ra (CD25), Tnfrsf18 (GITR), Foxo1, Ccr4, and Icos.





Click to download full resolution via product page

Caption: **AS2863619** signaling pathway for Foxp3 induction.



# **Quantitative Data Summary**

The efficacy of **AS2863619** has been quantified through a series of in vitro and in vivo experiments. The data below is compiled from published research.

Table 1: In Vitro Inhibitory and Induction Activity

| Parameter | Target/Effect    | Value   | Notes                                                            |
|-----------|------------------|---------|------------------------------------------------------------------|
| IC50      | CDK8 Inhibition  | 0.61 nM | Demonstrates high-<br>affinity binding and<br>potent inhibition. |
| IC50      | CDK19 Inhibition | 4.28 nM | Shows strong selectivity for both mediator kinases.              |
| EC50      | Foxp3 Induction  | 32.5 nM | Effective concentration for inducing Foxp3 in Tconv cells.       |

Table 2: In Vitro Effects on T Cells and STAT5 Signaling

| Naïve CD4+ TconvDose-dependent Foxp3<br>inductionConverts precursor T cells into<br>Tregs.Effector/Memory CD4+ TconvDose-dependent Foxp3<br>inductionA key advantage over TGF-β,<br>which is ineffective on this<br>population.CD8+ TconvFoxp3 InductionBroadens the potential for<br>immune suppression.Human CD4+ & CD8+ TconvSubstantial enhancement of<br>FOXP3Shows cross-species activity<br>and therapeutic relevance. | T Cell Type                                     | Effect of AS2863619 | Notes                        |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------|---------------------|------------------------------|
| Effector/Memory CD4+ Tconv  Dose-dependent Foxp3 induction  which is ineffective on this population.  Broadens the potential for immune suppression.  Human CD4+ & CD8+ Tconv  Substantial enhancement of Shows cross-species activity                                                                                                                                                                                        | Naïve CD4+ Tconv                                | ·                   | •                            |
| CD8+ Tconv Foxp3 Induction immune suppression.  Substantial enhancement of Shows cross-species activity  Human CD4+ & CD8+ Tconv                                                                                                                                                                                                                                                                                              | Effector/Memory CD4+ Tconv                      | ·                   | which is ineffective on this |
| Human CD4+ & CD8+ Tconv                                                                                                                                                                                                                                                                                                                                                                                                       | CD8+ Tconv                                      | Foxp3 Induction     | •                            |
|                                                                                                                                                                                                                                                                                                                                                                                                                               | Human CD4 <sup>+</sup> & CD8 <sup>+</sup> Tconv |                     | ,                            |



| Signaling Parameter            | Concentration & Time    | Effect                          |
|--------------------------------|-------------------------|---------------------------------|
| STAT5 Serine Phosphorylation   | 1 μM AS2863619 (22 hrs) | Suppression to ~40% of control  |
| STAT5 Tyrosine Phosphorylation | 1 μM AS2863619 (22 hrs) | Enhancement to ~160% of control |

# **Table 3: In Vivo Efficacy in Mouse Models**



| Model                         | Animal Strain             | Dosage &<br>Administration           | Key Outcomes                                                                                                                                                               |
|-------------------------------|---------------------------|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Antigen-Specific<br>Induction | DO11.10 TCR<br>Transgenic | 30 mg/kg, oral                       | - Achieves serum levels equivalent to effective in vitro doses No discernible toxicity Specifically generates antigen-specific (KJ1.26+) Foxp3+ T cells.                   |
| Contact<br>Hypersensitivity   | DNFB-sensitized mice      | 30 mg/kg, oral, daily<br>for 2 weeks | - Dampened secondary inflammatory response Milder immune cell infiltration in the skin Decreased ratio of IFN-y+ effector cells Specific increase in KLRG1+Foxp3+ T cells. |
| Autoimmune Disease<br>Models  | (e.g., EAE)               | 30 mg/kg, oral                       | - Suppressed disease progression Increased KLRG1+Foxp3+ T cells and decreased Th17 cells.                                                                                  |

# **Detailed Experimental Protocols**

The following protocols are standardized methodologies for assessing the activity of **AS2863619**.

# In Vitro Foxp3 Induction in Mouse T Cells



#### • T Cell Isolation:

- Harvest spleens and lymph nodes from mice (e.g., C57BL/6 or Foxp3-reporter strains).
- Prepare a single-cell suspension by passing tissue through a 70 μm cell strainer.
- Isolate CD4+ T cells using a negative selection magnetic bead kit to a purity of >95%.
- If desired, further sort into naïve (CD44lowCD62Lhigh) and effector/memory (CD44highCD62Llow) populations via FACS.

#### · Cell Culture and Stimulation:

- Coat a 96-well flat-bottom plate with anti-CD3ε antibody (e.g., 10 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.
- Wash plates twice with sterile PBS to remove unbound antibody.
- Seed 1-2 x 10<sup>5</sup> T cells per well in complete T cell medium (RPMI-1640, 10% FBS, 1% Pen-Strep, 50 μM 2-mercaptoethanol).
- Add soluble anti-CD28 antibody (2 μg/mL) and recombinant mouse IL-2 (50 U/mL).
- $\circ$  Add **AS2863619** at desired final concentrations (e.g., serial dilutions from 1 nM to 1  $\mu$ M). Include a vehicle-only (DMSO) control.

#### Incubation and Analysis:

- Culture cells for 72-96 hours at 37°C in 5% CO2.
- Harvest cells and perform intracellular staining for Foxp3 using a commercially available
   Foxp3 staining buffer set and a fluorescently-conjugated anti-Foxp3 antibody.
- Analyze the percentage of Foxp3+ cells within the CD4+ gate by flow cytometry.

## In Vivo Contact Hypersensitivity (CHS) Model

Sensitization (Day 0):



- Anesthetize mice and shave a small patch (~2 cm²) of abdominal skin.
- Apply 25 μL of 0.5% 2,4-dinitrofluorobenzene (DNFB) solution (in a 4:1 acetone:olive oil vehicle) to the shaved skin. This is the afferent/sensitization phase.
- Treatment (Starting Day 1 or as per study design):
  - Administer AS2863619 (e.g., 30 mg/kg) or vehicle control daily via oral gavage.
- Elicitation (Day 5):
  - Measure the baseline thickness of both ears using a digital micrometer.
  - Challenge the mice by applying 10 μL of 0.15% DNFB to both sides of the left ear. Apply vehicle only to the right ear as an internal control. This is the efferent/elicitation phase.
- Analysis (Day 6-7):
  - Measure the ear thickness of both ears 24-48 hours after the challenge.
  - The magnitude of the CHS response is calculated as the change in ear thickness (measurement at 24/48h minus baseline measurement) of the DNFB-treated ear minus the change in the vehicle-treated ear.
  - For cellular analysis, harvest draining (auricular) lymph nodes and spleens to quantify T
     cell populations (e.g., IFN-γ<sup>+</sup> T cells, Foxp3<sup>+</sup> T cells) by flow cytometry.



Click to download full resolution via product page

Caption: Experimental workflow for the in vivo CHS model.



## **Conclusion and Future Directions**

**AS2863619** is a pioneering compound that validates CDK8 and CDK19 as key negative regulators of Foxp3 expression. Its ability to induce a Treg phenotype in a TGF-β-independent manner, particularly within antigen-experienced T cell populations, opens new therapeutic avenues for a wide range of immunological disorders. The mechanism, centered on the potentiation of STAT5 signaling, provides a clear and actionable pathway for drug development.

While in vitro-induced Tregs may lack the stable epigenetic modifications of their natural counterparts, in vivo studies show that **AS2863619**-induced Tregs can acquire stable Tregspecific demethylation features at the Foxp3 locus over time. This suggests that transient treatment with **AS2863619** could establish long-term, antigen-specific immune tolerance.

#### Future research should focus on:

- Determining the long-term stability and functionality of AS2863619-induced Tregs in chronic inflammatory settings.
- Investigating the full spectrum of host-derived factors that contribute to the in vivo maturation and epigenetic stability of these cells.
- Exploring combination therapies to potentially enhance the efficacy and stability of the induced Treg population.

The pharmacological inhibition of CDK8/19 with molecules like **AS2863619** offers a promising and economically viable strategy to generate patient-specific Tregs in vivo, potentially surpassing the complexities and costs of conventional ex vivo Treg therapies.

 To cite this document: BenchChem. [Technical Whitepaper: AS2863619 and its Novel TGFβ-Independent Mechanism for Foxp3 Induction]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b605613#tgf-independent-induction-offoxp3-by-as2863619]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com